molecular formula C25H24N2O3S B2500253 N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine CAS No. 902913-89-7

N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2500253
CAS RN: 902913-89-7
M. Wt: 432.54
InChI Key: VIZRUNNZWVZSQK-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the quinoline core and the phenylsulfonyl group, are commonly found in molecules with significant biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. While the provided papers do not detail the synthesis of N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine specifically, they do offer insights into the synthesis of related compounds. For instance, the synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate involves the formation of a pyranoquinoline core, which is a close relative to the quinoline structure . The methods used in these syntheses could potentially be adapted to create the compound , with modifications to incorporate the ethoxy, ethyl, and phenylsulfonyl substituents.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their chemical and biological properties. The provided papers do not discuss the molecular structure of N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine, but they do provide information on related structures. For example, the crystal structure of a pyranoquinoline derivative is described, with details on bond lengths and ring conformations . These structural details are important for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, often influenced by their functional groups. The papers provided do not give specific reactions for N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine, but they do describe the biological activity of similar compounds. For instance, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been found to induce apoptosis in cancer cells . This suggests that the compound may also have the potential to interact with biological systems in a significant way, possibly through similar mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the provided papers do not discuss the properties of N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine, they do provide insights into the properties of structurally related compounds. For example, the crystallographic analysis of a pyranoquinoline derivative provides data on the crystal system, space group, and cell dimensions, which can be used to infer the compound's stability, solubility, and other physical properties . These properties are essential for the development of the compound as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of quinoline derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-6-ethyl-3-(phenylsulfonyl)quinolin-4-amine, reveals insights into their potential applications in materials science, chemistry, and pharmacology. Studies have focused on developing efficient synthetic routes for quinoline derivatives, highlighting their significance in creating novel compounds with diverse applications, from materials science to medicinal chemistry. For example, the synthesis of metabolites and derivatives of quinoline-based compounds through various chemical reactions demonstrates the versatility and potential utility of these compounds in different scientific domains (Mizuno et al., 2006; Kalita & Baruah, 2010).

Antimicrobial and Antiproliferative Activities

The exploration of quinoline derivatives extends to their biological activities, including antimicrobial and antiproliferative effects. Specific derivatives have been synthesized and evaluated for their potential in treating various bacterial infections and inhibiting the proliferation of cancer cells. This research underscores the therapeutic potential of quinoline derivatives, offering a foundation for developing new drugs and treatment strategies (Patel, 2009; Shimizu et al., 2004).

Material Science and Catalysis

Quinoline derivatives are also significant in material science and catalysis, where their unique properties facilitate the development of novel materials and catalysts. For example, the design and synthesis of novel quinoline-based sulfonamides demonstrate the potential of these compounds in creating new materials with antibacterial activity, showcasing their applicability beyond pharmacology into materials science and engineering (Alavi et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-ethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-18-10-15-23-22(16-18)25(27-19-11-13-20(14-12-19)30-4-2)24(17-26-23)31(28,29)21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRUNNZWVZSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-ethylquinolin-4-amine

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